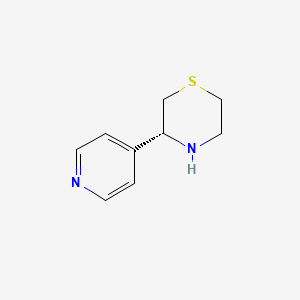

3-(Pyridin-4-yl)thiomorpholine

Description

Historical Development and Significance of Thiomorpholine (B91149) and Pyridine (B92270) Scaffolds

The strategy of using well-established heterocyclic scaffolds as building blocks for new drug candidates is a cornerstone of modern pharmaceutical research. Both thiomorpholine and pyridine are considered "privileged structures" due to their recurrence in a multitude of biologically active compounds.

Thiomorpholine, a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, is the thio-analog of morpholine (B109124). researchgate.netjchemrev.com It has been chronically utilized by synthetic chemists and is recognized as a privileged scaffold in medicinal chemistry. jchemrev.com The thiomorpholine moiety is a structural component in various active pharmaceutical ingredients, valued for its interesting pharmacological profile. acs.org

Derivatives of thiomorpholine have demonstrated a remarkable diversity of biological activities, including:

Antimicrobial: Exhibiting antibacterial and antifungal properties. fortunejournals.comontosight.ai

Anticancer: Showing cytotoxic effects against various cancer cell lines. ontosight.airesearchgate.net

Anti-inflammatory and Analgesic: Possessing pain-relieving and anti-inflammatory capabilities. jchemrev.comfortunejournals.com

Antitubercular: Forming the core of drugs like Sutezolid, a treatment for multidrug-resistant tuberculosis. acs.org

Metabolic Disease-related: Acting as dipeptidyl peptidase IV (DPP-IV) inhibitors for type 2 diabetes and having hypolipidemic effects. jchemrev.comjchemrev.com

Other Activities: Including antioxidant, antiprotozoal, and antimalarial properties. jchemrev.comjchemrev.com

The versatility and broad bioactivity of the thiomorpholine ring have propelled continuous exploration and have made it an indispensable element in the drug discovery process. researchgate.netjchemrev.com

The pyridine ring system is one of the most extensively used heterocycles in drug design. nih.govnih.gov As an isostere of benzene (B151609), this nitrogen-bearing aromatic heterocycle is a fundamental component in over 7000 existing drug molecules of medicinal importance. rsc.orgrsc.org Its initial scaffold was isolated from picoline in 1846. rsc.org

The significance of the pyridine moiety is underscored by its presence in:

FDA-Approved Drugs: At least 95 pharmaceuticals approved by the US FDA contain a pyridine or dihydropyridine (B1217469) scaffold, including well-known drugs like the anti-tuberculosis agent isoniazid, the HIV medication delavirdine, and the cancer therapeutic crizotinib. nih.govnih.gov

Natural Products: The pyridine nucleus is found in numerous natural compounds, such as vitamins (niacin/vitamin B3 and pyridoxine/vitamin B6), alkaloids (nicotine), and essential coenzymes like NAD and NADP. nih.govrsc.orgnih.gov

Agrochemicals: Pyridine derivatives are heavily utilized as insecticides, fungicides, and herbicides. enpress-publisher.com

From a chemical standpoint, the pyridine ring is valued for its ability to improve the solubility and bioavailability of compounds due to its polarity and weak basicity. enpress-publisher.commdpi.com Its structure allows for extensive functionalization, making it an adaptable and highly sought-after starting material for creating novel therapeutic agents. nih.govenpress-publisher.com

Rationale for Investigating 3-(Pyridin-4-yl)thiomorpholine

The deliberate combination of two or more distinct pharmacophores into a single molecule, a strategy known as molecular hybridization, is a powerful tool in drug discovery. This approach aims to develop new chemical entities with potentially improved affinity, better efficacy, or a novel mechanism of action that might arise from the synergistic interplay between the linked scaffolds. nih.gov

The investigation of molecules like this compound is based on the rational design principle of combining two privileged scaffolds. The goal is to create a hybrid compound that leverages the favorable biological and physicochemical properties of both the thiomorpholine and pyridine rings. For instance, a thieno[2,3-c]pyridine (B153571) derivative bearing a thiomorpholine substituent was found to exhibit notable anticancer activity as an Hsp90 inhibitor. mdpi.com Similarly, complex molecules containing both pyridine and thiomorpholine moieties have been investigated as potential ERK inhibitors for cancer therapy. google.com The synergistic effect of such hybridizations is an active area of research, with the aim of discovering new lead structures for various diseases. nih.gov

The field of thiomorpholine chemistry is dynamic, with ongoing research focused on synthesizing and evaluating novel substituted derivatives for a wide range of therapeutic applications. fortunejournals.com Modern studies frequently involve the functionalization of the thiomorpholine ring with other complex moieties to explore new biological activities. This has led to the development of numerous derivatives with promising preclinical results.

Recent research has explored various classes of substituted thiomorpholines, as summarized in the table below.

| Derivative Class | Investigated Activity | Year of Study | Reference |

| N-Azole Substituted Thiomorpholines | Antioxidant, Cytotoxic | 2014 | nih.gov |

| Indole-Pyrimidine-Thiomorpholine Hybrids | Antiproliferative (Anticancer) | 2022 | researchgate.net |

| Isatin-Thiomorpholine Hydrazone Hybrids | Antitubercular (against resistant M. tuberculosis) | 2022 | acs.org |

| Thieno[2,3-c]pyridine-Thiomorpholine Hybrids | Anticancer (Hsp90 inhibition) | 2024 | mdpi.com |

| Thiazole-Thiomorpholine Hybrids | Anticancer | 2025 | researchgate.net |

This research highlights a clear trend: the thiomorpholine scaffold is a versatile platform for creating complex hybrid molecules aimed primarily at treating cancer and infectious diseases. researchgate.net

Scope and Objectives of Research on this compound

Research into this compound and its closely related analogs is driven by the search for novel therapeutic agents. The primary objective is to synthesize these unique hybrid molecules, confirm their structures, and evaluate their potential as treatments for specific diseases.

The main goals of this research include:

Synthesis and Characterization: Developing efficient synthetic pathways to produce these target compounds and rigorously characterizing their chemical structures using modern analytical techniques such as NMR and mass spectrometry. heteroletters.org

Biological Evaluation: Screening the synthesized compounds for specific biological activities. A key focus has been on antimicrobial applications, testing the molecules against various bacterial and fungal species. heteroletters.orgresearchgate.net

Drug Discovery and Lead Optimization: Identifying promising compounds with significant biological activity and low toxicity. For example, complex derivatives incorporating the 3-(pyridin-4-yl) and thiomorpholine structures have been designed and evaluated as inhibitors of specific enzymes like ERK kinase, which are important targets in cancer therapy. google.com

One specific example from the literature is the synthesis and antimicrobial screening of 3-(pyridin-4-yl)-N-(4-thiomorpholinophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine.

| Compound Feature | Data |

| Compound Name | 3-(pyridin-4-yl)-N-(4-thiomorpholinophenyl)- nih.govenpress-publisher.comCurrent time information in Bangalore, IN.triazolo[4,3-c]quinazolin-5-amine |

| Melting Point | 182-183°C |

| ¹H NMR (DMSO-d6) δ/ppm | 8.95 (2H,d), 8.32-8.25(d, IH), 8.10-8.00 (m, 2H), 8.04(2H,d), 7.80-7.70 (d, I H), 6.9(2H,d), 6.45(2H,d), 5.1(1H,bs), 3.8(4H,t, N-CH in Thiomorpholine ring), 2.70(4H,t, S-CH in Thiomorpholine ring) |

| Research Objective | Synthesis of new potential antimicrobial agents |

Source: heteroletters.org

Ultimately, the research into this compound aims to expand the chemical space for drug discovery, potentially leading to the development of new and effective medicines.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-pyridin-4-ylthiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-3-10-4-2-8(1)9-7-12-6-5-11-9/h1-4,9,11H,5-7H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTUAMPYXHYEEV-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC[C@H](N1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 3-(Pyridin-4-yl)thiomorpholine Core

The assembly of the this compound framework can be approached through various synthetic routes, including multi-component reactions, nucleophilic substitution-mediated ring closure, and specific methods for introducing the pyridin-4-yl substituent.

Multi-component Reactions for Thiomorpholine (B91149) Ring Formation

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials. frontiersin.orgmdpi.comtcichemicals.comnih.govorganic-chemistry.org While specific MCRs for the direct synthesis of this compound are not extensively documented, related reactions such as the Asinger and Ugi reactions provide a conceptual framework for the construction of the thiomorpholine ring. mdpi.com

The Asinger reaction, for instance, typically involves the reaction of a ketone or aldehyde, ammonia (B1221849) (or a primary amine), and a thiol to form a thiazoline, which can be a precursor to thiomorpholines. A hypothetical MCR approach to a 3-arylthiomorpholine could involve the components shown in the table below.

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product |

| Pyridine-4-carbaldehyde | A source of ammonia (e.g., NH₄Cl) | A suitable dielectrophile with a sulfur source | This compound |

| An α-halo ketone | An amine | A sulfur nucleophile | A substituted thiomorpholine |

This table presents a conceptual multi-component reaction strategy for the synthesis of 3-arylthiomorpholines.

Nucleophilic Substitution Reactions for Ring Closure and Substitution

A more conventional and widely applicable method for the formation of the thiomorpholine ring involves intramolecular nucleophilic substitution. nih.govsci-hub.se This strategy typically employs a bifunctional precursor containing both a nucleophilic amine and a leaving group separated by an appropriate carbon spacer, with a sulfur atom positioned to facilitate ring closure.

A general representation of this approach is the cyclization of a 2-(2-haloethylthio)ethylamine derivative. The intramolecular attack of the amine on the carbon bearing the halogen results in the formation of the six-membered thiomorpholine ring.

Another approach involves the reaction of a dihaloethane with an aminoethanethiol (B8698679) derivative. The sequential nucleophilic substitution at the two electrophilic centers leads to the formation of the thiomorpholine ring.

| Starting Material | Reagent | Reaction Type | Product |

| 2-(2-Chloroethylthio)ethylamine | Base | Intramolecular Nucleophilic Substitution | Thiomorpholine |

| 1,2-Dibromoethane | 2-Aminoethanethiol | Intermolecular Nucleophilic Substitution | Thiomorpholine |

This table outlines common nucleophilic substitution strategies for the synthesis of the thiomorpholine ring.

Specific Approaches for Introducing the Pyridin-4-yl Moiety

The introduction of the pyridin-4-yl group at the C-3 position of the thiomorpholine ring can be achieved through several synthetic strategies. One plausible method involves the use of a pyridine-containing starting material that is then elaborated to form the thiomorpholine ring. For example, a derivative of 4-vinylpyridine (B31050) could serve as a precursor.

Alternatively, a pre-formed thiomorpholine ring can be functionalized with a pyridin-4-yl group. This could potentially be achieved through a nucleophilic addition of an organometallic reagent derived from pyridine (B92270) to a suitable electrophilic precursor at the C-3 position of the thiomorpholine ring, such as a thiomorpholin-3-one, followed by reduction.

Derivatization and Functionalization of this compound

Once the this compound core is synthesized, further structural diversity can be achieved through modifications at the thiomorpholine nitrogen and sulfur atoms.

Modifications at the Thiomorpholine Nitrogen Atom (N-Substitution)

The secondary amine of the thiomorpholine ring is a key site for functionalization, allowing for the introduction of a wide variety of substituents through N-alkylation and N-acylation reactions.

N-Alkylation: The nitrogen atom can be readily alkylated using various alkyl halides or other electrophilic alkylating agents in the presence of a base. fabad.org.tr This allows for the introduction of diverse alkyl, aryl, and heterocyclic moieties, which can significantly influence the pharmacological properties of the molecule.

N-Acylation: Acylation of the thiomorpholine nitrogen can be achieved using acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. This leads to the formation of amides, which can serve as important structural motifs or as handles for further functionalization.

| Reaction Type | Reagent | Base (if applicable) | Product Type |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | K₂CO₃, NaH | N-Alkyl-3-(pyridin-4-yl)thiomorpholine |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | Triethylamine, Pyridine | N-Acyl-3-(pyridin-4-yl)thiomorpholine |

This table summarizes common N-substitution reactions for the derivatization of this compound.

Transformations at the Thiomorpholine Sulfur Atom (e.g., Oxidation to Sulfoxide (B87167)/Sulfone)

The sulfur atom in the thiomorpholine ring is susceptible to oxidation, providing access to the corresponding sulfoxide and sulfone derivatives. These oxidized forms can exhibit altered physicochemical properties and biological activities compared to the parent sulfide (B99878).

Oxidation to Sulfoxide: Selective oxidation of the sulfide to a sulfoxide can be achieved using a variety of oxidizing agents under controlled conditions. nih.gov Common reagents include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate. The resulting sulfoxide introduces a chiral center at the sulfur atom.

Oxidation to Sulfone: Further oxidation of the sulfoxide or direct oxidation of the sulfide with stronger oxidizing agents or under more forcing conditions yields the corresponding sulfone. organic-chemistry.org Reagents such as potassium permanganate (B83412) or an excess of hydrogen peroxide are often employed for this transformation.

| Transformation | Oxidizing Agent | Typical Conditions | Product |

| Sulfide to Sulfoxide | Hydrogen Peroxide | Catalytic acid or base | This compound 1-oxide |

| Sulfide to Sulfone | Potassium Permanganate | Acetic acid | This compound 1,1-dioxide |

| Sulfoxide to Sulfone | m-CPBA (excess) | Dichloromethane | This compound 1,1-dioxide |

This table details the oxidation reactions at the sulfur atom of the thiomorpholine ring.

Functional Group Interconversions on the Pyridine Ring

The pyridine ring of this compound is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives. The electronic nature of the pyridine ring, characterized by the electron-withdrawing effect of the nitrogen atom, dictates its reactivity towards various reagents. Generally, the pyridine ring is less susceptible to electrophilic aromatic substitution than benzene (B151609) but is more reactive towards nucleophilic substitution, particularly at positions ortho and para to the nitrogen atom.

Electrophilic Aromatic Substitution

Direct electrophilic aromatic substitution on the pyridine ring of this compound is generally challenging due to the deactivating effect of the heteroatom. The nitrogen atom reduces the electron density of the ring, making it less nucleophilic. Furthermore, under the acidic conditions often required for electrophilic substitution, the pyridine nitrogen is protonated, which further deactivates the ring.

However, under forcing conditions, electrophilic substitution can be achieved, typically at the C-3 and C-5 positions (meta to the nitrogen atom). This regioselectivity is due to the relative stability of the cationic intermediate (Wheland intermediate) formed during the reaction. Attack at the C-2, C-4, or C-6 positions would result in a resonance structure where the positive charge is placed on the electronegative nitrogen atom, which is highly unfavorable.

Common electrophilic substitution reactions that could be applied to the pyridine ring, albeit likely with low yields, include nitration and halogenation.

Activation via N-Oxidation

A common strategy to enhance the reactivity of the pyridine ring towards electrophilic substitution is the formation of the corresponding N-oxide. The N-oxide group is electron-donating through resonance, which increases the electron density of the ring, particularly at the C-2, C-4, and C-6 positions. This activation facilitates electrophilic attack. Following the substitution reaction, the N-oxide can be deoxygenated to restore the pyridine ring. For this compound, this would involve the oxidation of the pyridine nitrogen, followed by the desired electrophilic substitution, and subsequent deoxygenation.

Nucleophilic Aromatic Substitution

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at the C-2 or C-6 positions. In the context of this compound, if a derivative with a leaving group such as a halide were synthesized, it could readily undergo substitution by a variety of nucleophiles. The attack of the nucleophile is favored at the positions ortho and para to the ring nitrogen because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate.

The Chichibabin reaction is a notable example of nucleophilic substitution on pyridines, where an amino group is introduced, typically at the C-2 position, using sodium amide. This reaction, however, proceeds via a hydride leaving group and requires vigorous conditions.

The following table summarizes potential functional group interconversions on the pyridine ring of a 4-substituted pyridine scaffold, representative of the reactivity of this compound. It is important to note that these are generalized reactions for pyridine derivatives, and specific experimental data for this compound is not extensively available in the public domain.

| Reaction Type | Reagents and Conditions | Position of Substitution | Product Functional Group |

| Nitration | H₂SO₄, KNO₃, high temp. | 3, 5 | -NO₂ |

| Bromination | Br₂, oleum, high temp. | 3, 5 | -Br |

| N-Oxidation | m-CPBA or H₂O₂/AcOH | - | N⁺-O⁻ |

| Nucleophilic Substitution (on 2-halo derivative) | NaOMe, MeOH | 2 | -OCH₃ |

| Nucleophilic Substitution (on 2-halo derivative) | NH₃, heat | 2 | -NH₂ |

Table 1. Representative Functional Group Interconversions on a 4-Substituted Pyridine Ring

Advanced Structural Characterization and Spectroscopic Elucidation

Vibrational Spectroscopy: Infrared and Raman Applications

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of 3-(Pyridin-4-yl)thiomorpholine. The spectra are expected to exhibit characteristic vibrations from both the thiomorpholine (B91149) and pyridine (B92270) rings.

The thiomorpholine ring vibrations include:

N-H stretching, typically observed in the 3300-3500 cm⁻¹ region.

C-H stretching of the methylene (B1212753) groups, appearing between 2850 and 3000 cm⁻¹.

C-N stretching vibrations, generally found in the 1020-1250 cm⁻¹ range.

C-S stretching, which gives rise to weaker bands in the 600-800 cm⁻¹ region.

The 4-substituted pyridine ring contributes several characteristic bands:

Aromatic C-H stretching, typically above 3000 cm⁻¹.

C=C and C=N ring stretching vibrations, which produce a series of sharp bands in the 1400-1650 cm⁻¹ region. researchgate.net

Ring breathing modes, which are sensitive to the substitution pattern, are expected around 1000 cm⁻¹. stfc.ac.uk

Out-of-plane C-H bending vibrations for the 1,4-disubstituted pattern, appearing in the 800-850 cm⁻¹ range.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the pyridine ring and the C-S bond, which may be weak in the IR spectrum. nih.govresearchgate.net

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| N-H Stretch | Thiomorpholine NH | 3300 - 3500 | IR |

| Aromatic C-H Stretch | Pyridine CH | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | Thiomorpholine CH₂ | 2850 - 3000 | IR, Raman |

| C=C, C=N Ring Stretch | Pyridine Ring | 1400 - 1650 | IR, Raman |

| CH₂ Scissoring | Thiomorpholine CH₂ | 1400 - 1470 | IR |

| N-H Bend | Thiomorpholine NH | 1500 - 1600 | IR |

| C-N Stretch | Thiomorpholine C-N | 1020 - 1250 | IR |

| Pyridine Ring Breathing | Pyridine Ring | ~1000 | Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise connectivity and stereochemistry of this compound.

Proton (¹H) NMR: The ¹H NMR spectrum would provide distinct signals for the protons on both heterocyclic rings.

Pyridine Protons: The protons on the pyridine ring are expected in the aromatic region (δ 7.0-9.0 ppm). Due to the C₂ symmetry of the 4-substituted ring, two distinct signals, each integrating to two protons, are anticipated. The protons adjacent to the nitrogen (at positions 2 and 6) would appear further downfield (likely δ 8.5-8.7 ppm) as doublets, while the protons adjacent to the thiomorpholine substituent (at positions 3 and 5) would be upfield (likely δ 7.2-7.4 ppm), also as doublets.

Thiomorpholine Protons: The protons on the thiomorpholine ring would appear in the aliphatic region (δ 2.5-4.5 ppm). The spectrum would be complex due to the chair conformation and the presence of a stereocenter at the C3 position. The proton at C3 (methine) would likely be a multiplet. The protons on the methylene groups (C2, C5, C6) would be diastereotopic, leading to complex multiplets. The N-H proton would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Pyridine Carbons: Four signals are expected for the pyridine ring. The carbons adjacent to the nitrogen (C2, C6) would be around δ 150 ppm, the carbon bearing the thiomorpholine group (C4) would be in the δ 145-150 ppm range, and the remaining carbons (C3, C5) would be found around δ 120-125 ppm.

Thiomorpholine Carbons: Three signals are expected for the thiomorpholine ring. The methine carbon (C3) attached to the pyridine ring would be in the δ 50-60 ppm range. The methylene carbons adjacent to the nitrogen (C5, C2) would have shifts in the δ 45-55 ppm range, while the carbon adjacent to the sulfur (C6) would be the most shielded, appearing around δ 25-35 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyridine C2, C6 | 8.5 - 8.7 (d) | ~150 |

| Pyridine C3, C5 | 7.2 - 7.4 (d) | ~122 |

| Pyridine C4 | - | ~148 |

| Thiomorpholine C2 | 3.0 - 4.0 (m) | ~50 |

| Thiomorpholine C3 | 3.5 - 4.5 (m) | ~55 |

| Thiomorpholine C5 | 2.8 - 3.5 (m) | ~48 |

| Thiomorpholine C6 | 2.5 - 3.2 (m) | ~30 |

To unambiguously assign the proton and carbon signals and to probe the molecule's conformational dynamics, advanced NMR techniques are essential.

2D NMR: Correlation Spectroscopy (COSY) would establish the ¹H-¹H coupling networks within the pyridine and thiomorpholine rings. Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton signal with its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) would reveal long-range (2-3 bond) ¹H-¹³C correlations, confirming the connection between the C3 of the thiomorpholine and C4 of the pyridine ring.

Variable-Temperature (VT) NMR: VT-NMR studies are crucial for understanding the conformational flexibility of the thiomorpholine ring. nih.govvnu.edu.vnresearchgate.net The thiomorpholine ring is expected to exist in a chair conformation. At low temperatures, the rate of chair-to-chair interconversion would slow down, potentially leading to the resolution of distinct signals for the axial and equatorial protons on the methylene groups. Analysis of the spectral changes with temperature can provide thermodynamic parameters for this conformational equilibrium.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) confirms the molecular weight of the compound and provides insight into its structure through analysis of its fragmentation patterns. For this compound (C₉H₁₂N₂S), the molecular weight is 180.27 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at m/z = 180. Key fragmentation pathways would likely involve the cleavage of the thiomorpholine ring and the bond connecting the two rings.

Plausible Fragmentation Pathways:

Loss of the Pyridine Moiety: Cleavage of the C3-C4 bond could lead to a fragment corresponding to the thiomorpholine cation radical and a neutral pyridine molecule, although the charge is more likely to be retained on the aromatic pyridine fragment.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen and sulfur atoms in the thiomorpholine ring is a common pathway. For instance, cleavage at the C2-C3 bond could lead to the formation of a stable pyridyl-containing cation.

Retro-Diels-Alder (RDA) type reaction: The thiomorpholine ring could undergo a characteristic RDA fragmentation, leading to the loss of ethene (C₂H₄) or thioformaldehyde (B1214467) (CH₂S).

Table 3: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment Identity |

|---|---|

| 180 | [M]⁺• Molecular Ion |

| 179 | [M-H]⁺ |

| 103 | [C₄H₉NS]⁺• (Thiomorpholine radical cation) |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, yielding precise bond lengths, bond angles, and dihedral angles. While a specific crystal structure for this compound has not been reported in the searched literature, its key structural features can be inferred from crystallographic data of related compounds containing thiomorpholine or 4-substituted pyridine rings. researchgate.netmdpi.com

The thiomorpholine ring is expected to adopt a stable chair conformation. mdpi.com The pyridine ring substituent at the C3 position can occupy either an axial or an equatorial position, with the equatorial position generally being thermodynamically favored to minimize steric hindrance. The solid-state packing will be influenced by intermolecular interactions, such as hydrogen bonding involving the thiomorpholine N-H group.

Based on analogous structures, the expected geometric parameters can be estimated.

Bond Lengths: The C-S bonds in the thiomorpholine ring are expected to be around 1.81-1.83 Å. The C-N bonds within the thiomorpholine ring will be typical single bonds, approximately 1.46-1.48 Å. The C-C single bonds in the saturated ring should be around 1.52-1.54 Å. In the pyridine ring, the C-N and C-C bonds will show lengths intermediate between single and double bonds (approx. 1.34 Å and 1.39 Å, respectively), indicative of its aromatic character. soton.ac.uk The C-C bond connecting the two rings is expected to be around 1.51 Å.

Bond Angles: The internal angles of the pyridine ring will be close to the ideal 120° for an sp²-hybridized system. Within the thiomorpholine ring, the bond angles will be close to the tetrahedral angle of 109.5°, with some deviation due to the different atomic sizes of sulfur and nitrogen. The C-S-C angle is typically smaller than the C-N-C angle, often found to be around 100°. mdpi.com

Dihedral Angles: The dihedral angles within the thiomorpholine ring will define its chair conformation. The orientation of the pyridine ring relative to the thiomorpholine ring is a key conformational feature that would be determined by the dihedral angle around the C3-C4 bond.

Table 4: Expected Bond Lengths and Angles for this compound based on Analogous Structures

| Parameter | Bond/Angle | Expected Value |

|---|---|---|

| Bond Length | C-S (Thiomorpholine) | 1.81 - 1.83 Å |

| Bond Length | C-N (Thiomorpholine) | 1.46 - 1.48 Å |

| Bond Length | C-C (Thiomorpholine) | 1.52 - 1.54 Å |

| Bond Length | C=N (Pyridine) | ~1.34 Å |

| Bond Length | C=C (Pyridine) | ~1.39 Å |

| Bond Length | C(sp³)-C(sp²) (Inter-ring) | ~1.51 Å |

| Bond Angle | C-S-C (Thiomorpholine) | ~100° |

| Bond Angle | C-N-C (Thiomorpholine) | ~112° |

Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A comprehensive search of publicly available scientific literature and crystallographic databases has revealed no published single-crystal X-ray diffraction studies for the specific chemical compound this compound. Consequently, detailed experimental data regarding its crystal packing, intermolecular interactions, and specific geometric parameters of hydrogen bonds or π-π stacking interactions are not available at this time.

The elucidation of the three-dimensional arrangement of molecules in the solid state is fundamental to understanding a compound's physicochemical properties. Such studies provide precise data on bond lengths, angles, and intermolecular distances, which are crucial for constructing a complete profile of the substance.

While theoretical calculations could provide insights into the potential intermolecular interactions, the user's request for an article based on detailed research findings from diverse sources necessitates experimental data. Information from related but structurally distinct molecules, such as 4-(4-nitrophenyl)thiomorpholine (B1608610) or other pyridine and morpholine (B109124) derivatives, cannot be extrapolated to create an accurate and scientifically rigorous analysis for this compound. researchgate.netnih.govmdpi.com

Therefore, the generation of data tables and a detailed discussion on the crystal packing and non-covalent interactions for this compound is not possible without the foundational crystallographic research.

Conformational Dynamics and Stereochemical Aspects

Conformational Preference of the Thiomorpholine (B91149) Ring (e.g., Chair Conformation)

The thiomorpholine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. This preference is a well-established principle for cyclohexane (B81311) and its heterocyclic analogues. The chair form allows substituents to be positioned in either axial or equatorial orientations, which have different energetic profiles. Studies on related compounds, such as 4-(4-nitrophenyl)thiomorpholine (B1608610), have confirmed through X-ray crystallography and DFT calculations that the thiomorpholine ring assumes a low-energy chair conformation mdpi.com. This arrangement is the most stable and therefore the most populated conformation for the thiomorpholine scaffold under standard conditions. Higher energy conformations, such as the boat or twist-boat, represent transition states or less stable intermediates in the process of ring inversion.

Influence of the Pyridin-4-yl Moiety on Conformation

The substituent at the 3-position of the thiomorpholine ring, in this case, the pyridin-4-yl group, significantly influences the conformational equilibrium. For a monosubstituted six-membered ring, there is an equilibrium between two chair conformers, which differ by the substituent being in either an axial or an equatorial position.

Generally, bulky substituents preferentially occupy the equatorial position to avoid steric repulsion with the axial atoms at the 1, 3, and 5 positions of the ring (known as 1,3-diaxial interactions). Therefore, for 3-(Pyridin-4-yl)thiomorpholine, the conformer with the pyridin-4-yl group in the equatorial position is expected to be more stable and thus predominate at equilibrium.

It is noteworthy that in some solid-state crystal structures of related substituted thiomorpholines, substituents have been observed in axial or quasi-axial positions due to packing forces and intermolecular interactions within the crystal lattice mdpi.com. However, computational studies on isolated molecules often show a preference for the equatorial position, which is more representative of the molecule's intrinsic conformational preference in solution mdpi.com.

Ring Puckering Analysis and Conformational Flexibility

The precise shape of the thiomorpholine ring can be quantitatively described using ring puckering parameters, such as the Cremer-Pople parameters smu.edu. For a six-membered ring, these parameters consist of a total puckering amplitude (Q) and two phase angles (θ and φ) that define the exact conformation on a spherical coordinate system u-tokyo.ac.jp.

Total Puckering Amplitude (Q): This value represents the degree of deviation from a planar ring. A larger Q indicates a more puckered ring.

Angle θ: This angle defines the class of conformation. A value of θ = 0° corresponds to a perfect chair form, while θ = 90° describes conformations in the boat/twist-boat family smu.edu.

Angle φ: This angle describes the specific conformation within the boat/twist-boat pseudorotational pathway smu.edu.

The thiomorpholine ring is not static; it possesses conformational flexibility, allowing it to interconvert between the two chair forms via a "ring flip." This process involves passing through higher-energy intermediates like the half-chair, twist-boat, and boat conformations. The energy barrier for this inversion depends on the nature of the ring atoms and substituents. Ring puckering analysis provides a quantitative way to map these conformational pathways and understand the flexibility of the ring system chemrxiv.orgresearchgate.net.

Stereoisomerism and Chirality Considerations for Substituted Thiomorpholine Systems

The presence of a substituent at the C3 position of the thiomorpholine ring renders this carbon atom a stereocenter, provided the substituents at N4 and C2 are different from the pyridin-4-yl group and the hydrogen atom at C3. In this compound, the C3 atom is bonded to four different groups: a hydrogen atom, the pyridin-4-yl group, the C2 methylene (B1212753) group, and the N4 nitrogen atom of the ring.

Consequently, this compound is a chiral molecule and can exist as a pair of non-superimposable mirror images called enantiomers siue.edu. These are designated as (R)-3-(Pyridin-4-yl)thiomorpholine and (S)-3-(Pyridin-4-yl)thiomorpholine.

| Stereoisomer Type | Description | Relevance to this compound |

|---|---|---|

| Enantiomers | Stereoisomers that are non-superimposable mirror images of each other. siue.edu | Exists as (R) and (S) enantiomers due to the chiral center at C3. |

| Diastereomers | Stereoisomers that are not mirror images of each other. This occurs when a molecule has two or more stereocenters. tru.ca | If additional substituents were added to the ring creating a second stereocenter, diastereomers would be possible. |

| Racemic Mixture | A 50:50 mixture of two enantiomers. | A standard, non-stereoselective synthesis would produce a racemic mixture of the (R) and (S) forms. |

The synthesis of such compounds can be either racemic, producing an equal mixture of both enantiomers, or stereoselective, yielding predominantly one enantiomer nih.gov. The specific three-dimensional arrangement, or absolute configuration, of each enantiomer can significantly influence its biological activity.

Computational Analysis of Conformational Energy Landscapes

Computational chemistry provides powerful tools for exploring the conformational energy landscape of molecules like this compound. Methods such as Density Functional Theory (DFT) are used to calculate the potential energy of different conformations mdpi.com.

By systematically rotating bonds and altering ring puckering, a potential energy surface can be generated. This surface maps the relative energies of all possible conformations, identifying low-energy minima (stable conformers) and the high-energy transition states that separate them.

For this compound, a computational analysis would typically investigate:

Chair Conformer Energies: The relative energies of the two chair conformations (pyridin-4-yl axial vs. pyridin-4-yl equatorial) would be calculated to determine the equilibrium constant between them. The equatorial conformer is expected to be the global energy minimum.

Ring Inversion Barrier: The energy of the transition state for the chair-to-chair interconversion would be calculated to determine the flexibility of the ring.

Other Conformers: The energies of boat and twist-boat conformers would also be calculated to confirm that they are indeed higher in energy than the chair forms.

These computational studies provide a detailed picture of the molecule's dynamic behavior and the relative populations of its different spatial arrangements, which is fundamental to understanding its chemical and biological properties.

Reactivity Profiles and Reaction Mechanisms

Electrophilic and Nucleophilic Reactions at the Thiomorpholine (B91149) Ring

The thiomorpholine ring contains a secondary amine nitrogen, which is a primary site for electrophilic attack. This nitrogen atom is nucleophilic and readily reacts with a variety of electrophiles. Common reactions include N-acylation, N-alkylation, and N-arylation. For instance, the nitrogen can act as a nucleophile in substitution reactions, a characteristic utilized in the synthesis of more complex molecules. mdpi.com The carbon atoms of the thiomorpholine ring are generally not susceptible to nucleophilic attack unless activated by an adjacent functional group.

Table 1: Representative Electrophilic Reactions at the Thiomorpholine Nitrogen

| Reaction Type | Electrophile Example | Product Type |

|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Quaternary ammonium (B1175870) salt |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | N-acylthiomorpholine |

| N-Arylation | Activated Aryl Halide | N-arylthiomorpholine |

This table presents expected reactions based on the general reactivity of secondary amines within a thiomorpholine scaffold.

Reactivity of the Pyridine (B92270) Nitrogen and its Substituents

The nitrogen atom in the pyridine ring is sp²-hybridized and possesses a lone pair of electrons in an sp² orbital. This makes it basic and available for protonation or coordination to Lewis acids, including metal centers. Compared to benzene (B151609), the pyridine ring is electron-deficient, which generally deactivates it towards electrophilic aromatic substitution but makes it more susceptible to nucleophilic attack. ntnu.no However, in 3-(Pyridin-4-yl)thiomorpholine, the most significant reactivity of the pyridine moiety under non-aromatic substitution conditions involves the nitrogen atom itself. It can be quaternized with strong alkylating agents. The relative nucleophilicity of the thiomorpholine nitrogen versus the pyridine nitrogen is a key factor in determining reaction selectivity. Typically, the aliphatic secondary amine of the thiomorpholine ring is more basic and a stronger nucleophile than the sp² nitrogen of the pyridine ring.

Oxidation and Reduction Chemistry of the Sulfur Atom

The sulfur atom in the thiomorpholine ring is a thioether, which is readily susceptible to oxidation. In drug development, the thiomorpholine group is sometimes considered a "metabolically soft spot" because of this ease of oxidation. mdpi.com The sulfur can be oxidized to form the corresponding sulfoxide (B87167) and, under stronger conditions, the sulfone. These transformations significantly alter the polarity, solubility, and geometric properties of the molecule.

Table 2: Oxidation States of the Thiomorpholine Sulfur Atom

| Oxidizing Agent | Product | Sulfur Oxidation State |

|---|---|---|

| (Starting Material) | This compound | -2 |

| Mild Oxidant (e.g., NaIO₄) | This compound S-oxide | 0 |

This table outlines the expected oxidation products based on the known chemistry of thioethers.

Reduction of the thioether is not a common transformation under typical laboratory conditions.

Insights into Reaction Selectivity and Pathway Elucidation

Understanding reaction selectivity is crucial when multiple reactive sites are present, as in this compound.

Electrophilic Attack: In reactions with electrophiles, the primary competition is between the thiomorpholine nitrogen and the pyridine nitrogen. The thiomorpholine nitrogen, being an aliphatic secondary amine, is significantly more basic and nucleophilic than the pyridine nitrogen. Therefore, reactions such as alkylation and acylation are expected to occur selectively at the thiomorpholine nitrogen.

Oxidation: The sulfur atom is generally more susceptible to oxidation than the nitrogen atoms or the pyridine ring. Therefore, selective oxidation of the sulfur to the sulfoxide or sulfone can typically be achieved without affecting the rest of the molecule, provided that appropriate reagents are used.

Protonation: Both the thiomorpholine and pyridine nitrogens can be protonated. The pKa of the conjugate acid of thiomorpholine is higher than that of pyridine, indicating the thiomorpholine nitrogen is the more basic site and will be protonated preferentially.

Pathway elucidation for reactions involving this compound would rely on computational models and spectroscopic analysis of intermediates and products to confirm the site of reaction and understand the mechanistic details, such as transition states and reaction kinetics.

Catalytic Transformations Involving this compound as a Ligand

Pyridine derivatives are widely recognized for their ability to serve as ligands in coordination chemistry and catalysis. chim.it The pyridine ring is a key building block in countless ligands used in transition metal-catalyzed processes. chim.it this compound possesses two potential coordination sites for metal ions: the pyridine nitrogen and the thioether sulfur. This allows it to function as a potential bidentate N,S-ligand or as a monodentate ligand through either the nitrogen or sulfur atom. Pyridine-containing ligands have been successfully employed in reactions such as copper(I)-catalyzed cyclopropanations. researchgate.net The specific application of this compound as a ligand in catalysis would depend on the electronic and steric properties it imparts to a metal center, influencing the activity and selectivity of the resulting catalyst.

Table 3: Potential Coordination Modes as a Ligand

| Coordination Atom(s) | Ligand Type | Potential Metal Partners |

|---|---|---|

| Pyridine Nitrogen | Monodentate | Palladium, Copper, Rhodium |

| Sulfur | Monodentate | Palladium, Platinum, Gold |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| This compound S-oxide |

| This compound S,S-dioxide |

Computational Chemistry and Theoretical Modeling

Electronic Structure Calculations (e.g., DFT) for Geometrical Optimization and Energetics

Electronic structure calculations are fundamental to understanding the intrinsic properties of 3-(Pyridin-4-yl)thiomorpholine. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost. nih.gove3s-conferences.org

Geometrical Optimization: The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the ground-state geometry. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), the molecule's geometry is optimized by finding the minimum energy conformation. This process yields crucial information about bond lengths, bond angles, and dihedral angles. For this compound, this would involve determining the precise chair conformation of the thiomorpholine (B91149) ring and the rotational orientation of the pyridine (B92270) ring relative to it. mdpi.com

Energetics: Once the geometry is optimized, the total electronic energy of the molecule can be calculated. This value is essential for determining the molecule's thermodynamic stability. Furthermore, by calculating the energies of different conformers, the relative stability and the energy barriers for conformational changes can be assessed. These calculations are vital for understanding the molecule's dynamic behavior in different environments.

Table 1: Representative Calculated Geometrical Parameters for a Thiomorpholine Ring Derivative

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-S Bond Length | Length of the carbon-sulfur bond | 1.80 - 1.85 Å |

| C-N Bond Length | Length of the carbon-nitrogen bond | 1.45 - 1.50 Å |

| C-S-C Bond Angle | Angle within the thiomorpholine ring | 95 - 100° |

Note: The values in this table are illustrative examples based on similar heterocyclic structures and not specific experimental or calculated data for this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.comyoutube.com

HOMO-LUMO Analysis: The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.comlibretexts.org The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The distribution of HOMO and LUMO density across the this compound molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. For this molecule, the nitrogen atom of the pyridine ring and the sulfur atom of the thiomorpholine ring are expected to be significant contributors to the HOMO, suggesting their role in interactions with electron-deficient species.

Reactivity Descriptors: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. ajchem-a.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small gap suggests the molecule is more reactive. Other global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can also be derived from the HOMO and LUMO energies to provide a more quantitative measure of the molecule's reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Parameter | Description | Example Energy (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

Note: These energy values are hypothetical and serve to illustrate the concepts of FMO analysis.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To investigate the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are employed. These techniques predict how the molecule might bind to a specific protein target. malayajournal.orgnih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. orientjchem.org For this compound, a docking study would involve placing the molecule into the active site of a target protein and evaluating the binding affinity using a scoring function. The results would reveal potential binding modes and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues of the protein. malayajournal.orgd-nb.info

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior and stability of the ligand-protein complex over time. mdpi.com An MD simulation would model the movements of the atoms in the complex, providing insights into the flexibility of the ligand and protein and the stability of their interactions. This can help to validate the docking results and provide a more detailed understanding of the binding mechanism at an atomic level. nih.gov

Prediction of Spectroscopic Signatures

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming the structure of synthesized compounds.

Vibrational Spectroscopy (IR): DFT calculations can predict the vibrational frequencies of this compound. scirp.org The resulting theoretical infrared (IR) spectrum, showing characteristic peaks corresponding to specific bond vibrations (e.g., C-H, C=N, C-S stretches), can be compared with an experimental IR spectrum to aid in structural elucidation. scirp.org

NMR Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C atoms, as well as spin-spin coupling constants, can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). These predicted NMR parameters for this compound would be instrumental in assigning the signals in its experimental NMR spectra, confirming the connectivity and chemical environment of each atom in the molecule.

Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is a powerful tool for elucidating the mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface of a reaction, chemists can understand the detailed pathway from reactants to products.

For this compound, this could involve modeling its synthesis or its reactions with other molecules. Computational methods can be used to identify intermediates and, crucially, the transition state structures, which correspond to the highest energy point along the reaction coordinate. nih.gov The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Understanding these mechanistic details can help in optimizing reaction conditions to improve yields and selectivity. For example, modeling the nucleophilic substitution reaction for its synthesis could provide insights into the regioselectivity and stereochemistry of the process. nih.gov

In Vitro Biological and Pharmacological Explorations

Enzyme Inhibition Profiles and Structure-Activity Relationships (SAR)

Comprehensive enzyme inhibition profiles and detailed structure-activity relationships for 3-(Pyridin-4-yl)thiomorpholine are not documented in the available scientific literature.

Inhibition of Specific Biological Targets (e.g., DPP-IV, TACE)

No specific studies detailing the inhibitory activity of this compound against Dipeptidyl Peptidase-IV (DPP-IV) or Tumor Necrosis Factor-α Converting Enzyme (TACE) have been identified. Research into DPP-IV and TACE inhibitors has often focused on broader libraries of pyridine (B92270) and thiomorpholine (B91149) derivatives, but data pinpointing the efficacy of this exact molecule is absent.

Modulation of Receptor Activity

There is no available research data on the modulation of any specific receptor activity by this compound.

Antimicrobial Spectrum (Antibacterial, Antifungal, Antiviral Activities)

Specific antimicrobial testing of this compound has not been reported. While pyridine and thiomorpholine scaffolds are known to be incorporated into molecules with antimicrobial properties, the antibacterial, antifungal, and antiviral spectrum of this particular compound remains uncharacterized. nih.govfrontiersin.orgnih.govjapsonline.commdpi.commdpi.comnih.gov

Antioxidant and Anti-inflammatory Properties

There are no published studies that have specifically evaluated the antioxidant or anti-inflammatory properties of this compound. Standard in vitro assays for antioxidant activity, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, have not been reported for this compound. nih.govnih.govniscpr.res.innih.govrsc.orgnih.govmdpi.commdpi.commdpi.com Similarly, its potential to inhibit key inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX) has not been investigated.

Potential as an Antimalarial Agent

The potential of this compound as an antimalarial agent has not been explored in any published research. While other pyridine-containing compounds have been investigated for their activity against Plasmodium falciparum, no such data exists for this specific molecule. researchgate.netnih.govmdpi.com

Hypolipidemic Activity

There is no scientific literature available that reports on the hypolipidemic activity of this compound.

Elucidation of Molecular Mechanisms of Action (In Vitro)

Extensive literature searches did not yield specific in vitro studies detailing the molecular mechanisms of action for the chemical compound this compound. While research exists on related chemical structures, such as various thiomorpholine and pyridine derivatives, data directly pertaining to the enzymatic inhibition, receptor binding, or cellular pathway modulation of this compound is not available in the public domain.

General studies on broader classes of thiomorpholine-containing compounds suggest potential activities as kinase inhibitors or as agents with antimycobacterial properties. Similarly, pyridine moieties are common in pharmacologically active molecules with a wide range of targets. However, without direct experimental evidence, it is not possible to extrapolate these general activities to the specific compound .

Consequently, the creation of data tables detailing research findings on the molecular mechanisms of action for this compound cannot be fulfilled at this time due to the absence of published research data. Further in vitro investigations are required to elucidate the specific molecular targets and pharmacological profile of this compound.

Applications in Materials Science and Industrial Chemistry

Polymer Synthesis and Functional Materials

The incorporation of heterocyclic compounds like 3-(Pyridin-4-yl)thiomorpholine into polymer chains is a strategy to impart specific functionalities, such as thermal stability, chemical resistance, and responsiveness to external stimuli. The thiomorpholine (B91149) scaffold, in particular, has been explored for creating new polymer platforms with significant potential as responsive materials. While research on this compound itself is specific, the principles derived from related thiomorpholine-containing polymers illustrate its potential.

Stimuli-responsive, or "smart," polymers are materials that undergo significant changes in their physical or chemical properties in response to small changes in their external environment. These triggers can include temperature, pH, light, or electric fields. The development of such polymers is a major focus in advanced materials science, with applications ranging from drug delivery to sensors.

Research into thiomorpholine-derived polymers has shown promise in creating materials with tailored responsiveness. For instance, polymers containing thiomorpholine oxide are being developed to create stimuli-responsive materials for biological applications. The oxidation of the sulfur atom in the thiomorpholine ring to a sulfoxide (B87167) significantly increases the hydrophilicity and water solubility of the resulting polymer. This chemical modification is crucial for designing polymers that can respond to changes in pH. For example, hydrophilic poly(thiomorpholine oxide ethyl methacrylate) polymers have been shown to possess a pKa around 5.6, indicating a weak acid character that can be exploited in pH-sensitive applications.

The general approach to synthesizing these functional polymers involves a multi-step process, which is detailed in the table below. This process highlights how a basic thiomorpholine structure can be chemically modified and polymerized to create advanced, functional materials.

| Step | Reaction | Description | Significance |

|---|---|---|---|

| 1 | Monomer Synthesis | Nucleophilic substitution of a precursor like 2-bromoethyl methacrylate (B99206) with thiomorpholine. | Creates the basic thiomorpholine-containing monomer (e.g., THMA). |

| 2 | Oxidation | Mild oxidation of the thiomorpholine sulfur atom using an agent like H₂O₂. | Converts the hydrophobic monomer to a hydrophilic one (e.g., THOXMA), enabling water solubility and pH sensitivity. |

| 3 | Polymerization | Homo- or co-polymerization of the functional monomer, often using techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization. | Forms the final stimuli-responsive polymer with controlled molecular weight and architecture. |

The presence of the pyridine (B92270) ring in this compound could add another layer of functionality, allowing for pH responsiveness over a different range or for metal-coordination-driven material properties.

Agrochemical Development

Nitrogen-containing heterocyclic compounds are fundamental scaffolds in the development of modern agrochemicals, including fungicides, herbicides, and insecticides. nih.govjchemrev.com Both pyridine and morpholine (B109124)/thiomorpholine derivatives are well-established pharmacophores in this sector. jchemrev.com The morpholine ring, for example, is a key component of several successful fungicides. The thiomorpholine analogue is of interest for its similar structural properties but altered lipophilicity and metabolic profile, which can lead to new activity spectra or improved efficacy.

The pyridine ring is a core structure in numerous pesticides due to its ability to interact with various biological targets in pests and pathogens. nih.gov Therefore, a hybrid molecule like this compound is a promising candidate for agrochemical research. It combines two proven agrochemical scaffolds, suggesting potential applications in creating novel crop protection agents. Its role would likely be as a key intermediate or building block, which, through further chemical modification, could be developed into a final active ingredient. The development pipeline for such compounds involves extensive screening for biological activity against various plant pathogens, pests, and weeds.

Role as Chemical Building Blocks and Intermediates

Perhaps the most immediate and widespread application of this compound in industrial chemistry is its use as a versatile chemical building block. Its bifunctional nature—a nucleophilic thiomorpholine nitrogen and a variously reactive pyridine ring—makes it a valuable intermediate for synthesizing more complex molecules. jchemrev.com

In organic synthesis, it can be used to introduce the pyridin-4-yl-thiomorpholine moiety into a larger molecular framework. This is particularly relevant in medicinal and agrochemical chemistry, where this scaffold can impart desired physicochemical properties such as solubility, lipophilicity, and metabolic stability. The thiomorpholine ring can serve as a replacement for the more common morpholine ring to fine-tune these properties.

Concluding Remarks and Future Research Trajectories

Synthesis and Structural Insights

While specific literature on the synthesis of 3-(Pyridin-4-yl)thiomorpholine is not extensively detailed, its synthesis can be inferred from established methods for analogous compounds. A probable synthetic route involves the nucleophilic aromatic substitution reaction. For instance, methods used to synthesize N-aryl thiomorpholines, such as the reaction between a halo-substituted pyridine (B92270) and thiomorpholine (B91149), provide a viable pathway. The synthesis of 4-(4-nitrophenyl)thiomorpholine (B1608610), achieved through the reaction of 4-fluoronitrobenzene and thiomorpholine, serves as a strong procedural precedent. mdpi.com Such reactions may be optimized using various solvents and conditions, including heating in acetonitrile (B52724) in the presence of a base or using 1-butanol. mdpi.com

The structural architecture of this compound is expected to share features with other characterized thiomorpholine derivatives. X-ray crystallography studies on related compounds reveal that the thiomorpholine ring typically adopts a low-energy chair conformation. mdpi.comresearchgate.net In this conformation, the substituent on the nitrogen atom can occupy either a quasi-axial or quasi-equatorial position. mdpi.comresearchgate.net The precise conformation and bond angles would be influenced by the steric and electronic nature of the pyridyl substituent. Advanced spectroscopic techniques, including 1H and 13C NMR, are essential for confirming the synthesized structure. mdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H12N2S | nih.gov |

| Molecular Weight | 180.27 g/mol | nih.gov |

| IUPAC Name | (3R)-3-pyridin-4-ylthiomorpholine | nih.gov |

| Canonical SMILES | C1CSCC@HC2=CC=NC=C2 | nih.gov |

| InChIKey | GZTUAMPYXHYEEV-VIFPVBQESA-N | nih.gov |

Translational Potential in Targeted Research Areas

The thiomorpholine scaffold is a privileged structure in medicinal chemistry, known to be a component of compounds with a wide array of biological activities. jchemrev.comresearchgate.net Derivatives have shown potential as antitubercular, antioxidant, antiprotozoal, and dipeptidyl peptidase IV (DPP-IV) inhibitors. jchemrev.comresearchgate.net Specifically, thiomorpholine-coupled dihydroquinolines have been identified as potent inhibitors of Mycobacterium tuberculosis. nih.govresearchgate.net

Similarly, the pyridine nucleus is a cornerstone in many pharmaceuticals, exhibiting anticancer, antiviral, and antimicrobial properties, among others. nih.govnih.gov The structure-activity relationship (SAR) of pyridine derivatives often highlights how substitutions on the ring can significantly modulate biological activity. nih.gov

Given the activities of its constituent rings, this compound holds translational potential in several key research areas:

Oncology: Pyridine derivatives have been extensively investigated as anticancer agents. nih.gov The potential for this compound to exhibit antiproliferative activity against various cancer cell lines warrants investigation.

Infectious Diseases: The demonstrated efficacy of thiomorpholine derivatives against Mycobacterium tuberculosis suggests that this compound could be a valuable starting point for developing new antitubercular agents. nih.govresearchgate.net

Metabolic Disorders: Certain thiomorpholine-bearing compounds have been identified as inhibitors of DPP-IV, an important target in the treatment of type 2 diabetes. researchgate.net This suggests a potential avenue of research for this compound class.

Emerging Methodologies and Technologies for Future Studies

Future investigations into this compound and its derivatives will benefit significantly from emerging methodologies and technologies.

Advanced Synthesis: High-throughput and combinatorial synthesis techniques can be employed to rapidly generate libraries of related compounds. mdpi.com This would enable a more comprehensive exploration of the structure-activity relationships by systematically modifying both the thiomorpholine and pyridine rings. Microwave-assisted synthesis could also be utilized to accelerate reaction times and improve yields. evitachem.com

Structural Analysis: While standard spectroscopic methods are crucial, advanced techniques like two-dimensional NMR and X-ray crystallography are indispensable for unambiguous structural elucidation and conformational analysis of novel derivatives. mdpi.com

Computational Chemistry: In silico methods such as Density Functional Theory (DFT) calculations and molecular docking are powerful tools for predicting the structural properties, stability, and potential biological target interactions of new compounds. mdpi.comresearchgate.net These computational studies can guide the design of more potent and selective analogues, optimizing the drug discovery process.

Outlook for Novel Thiomorpholine-Pyridine Derivatives

The outlook for novel derivatives based on the this compound scaffold is promising. The versatility of this chemical framework allows for extensive structural modifications to fine-tune its pharmacological profile. Future research should focus on:

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how different substituents on the pyridine ring affect biological activity is a critical next step. researchgate.net Understanding these relationships is key to designing compounds with enhanced potency and selectivity for specific biological targets.

Exploration of Isomers: The biological activities of positional isomers, such as 2-(thiomorpholin-yl)pyridine and 3-(thiomorpholin-yl)pyridine, should be investigated to understand the importance of the pyridyl nitrogen's position relative to the thiomorpholine ring.

Bioisosteric Replacement: Replacing the sulfur atom in the thiomorpholine ring with oxygen (to form the morpholine (B109124) analogue) or other heteroatoms could lead to compounds with different pharmacokinetic and pharmacodynamic properties. jchemrev.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(4-Nitrophenyl)thiomorpholine |

| 4-Fluoronitrobenzene |

| Thiomorpholine |

| 2-(Thiomorpholin-yl)pyridine |

| 3-(Thiomorpholin-yl)pyridine |

Q & A

What are the common synthetic routes for preparing 3-(Pyridin-4-yl)thiomorpholine, and how can reaction conditions be optimized for higher yields?

Basic Research Focus

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions between pyridine derivatives and thiomorpholine precursors. A general approach includes reacting 4-halopyridine (e.g., 4-chloropyridine) with thiomorpholine under basic conditions. Sodium hydroxide in dimethylformamide (DMF) is a common solvent-base system to facilitate this reaction . Optimization strategies include:

- Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.

- Catalyst selection : Lewis acids (e.g., Pd/C) may enhance coupling efficiency in multi-step syntheses .

- Purification : Column chromatography or recrystallization to isolate the product from unreacted starting materials.

How can researchers characterize the molecular structure of this compound to confirm regioselectivity and purity?

Advanced Research Focus

Structural elucidation requires a combination of spectroscopic and crystallographic methods:

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm regioselectivity by identifying proton environments unique to the pyridine-thiomorpholine linkage .

- X-ray Crystallography : Resolves bond angles and spatial arrangement, critical for validating stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula and detects isotopic patterns.

- Purity assessment : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity, critical for downstream applications .

What analytical techniques are most effective for quantifying this compound in complex biological matrices?

Methodological Focus

Quantification in biological samples (e.g., plasma, tissue homogenates) demands sensitivity and selectivity:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Offers low detection limits (ng/mL) by targeting unique fragmentation patterns .

- Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction (SPE) reduces matrix interference .

- Internal standards : Isotopically labeled analogs (e.g., deuterated thiomorpholine) improve accuracy .

How do structural modifications at the thiomorpholine or pyridine ring influence the compound's physicochemical properties?

Advanced Research Focus

Modifications alter solubility, stability, and bioactivity:

- Thiomorpholine substitutions : Replacing sulfur with oxygen (morpholine) reduces logP, enhancing aqueous solubility but decreasing membrane permeability .

- Pyridine functionalization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position increases metabolic stability but may reduce binding affinity to targets like kinase enzymes .

- Case study : 3-(3-Chlorophenyl)thiomorpholine shows improved lipophilicity (clogP = 2.8) compared to the parent compound, enhancing blood-brain barrier penetration .

What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?

Data Contradiction Analysis

Discrepancies in bioactivity data often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC₅₀ vs. EC₅₀). Standardized protocols (e.g., NIH/NCATS guidelines) improve reproducibility .

- Compound purity : Impurities >5% can skew results. Validate purity via orthogonal methods (HPLC, NMR) before biological testing .

- Target engagement : Use biophysical assays (e.g., surface plasmon resonance) to confirm direct binding to purported targets like GPCRs or enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.